molecular formula C12H11N B7723418 3-Aminobiphenyl CAS No. 41674-04-8

3-Aminobiphenyl

Cat. No. B7723418
CAS RN: 41674-04-8
M. Wt: 169.22 g/mol
InChI Key: MUNOBADFTHUUFG-UHFFFAOYSA-N
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Patent
US05792557

Procedure details

A 2-1atmospheric hydrogenation reactor was charged with 250 g (1.26 mol) of m-nitrobiphenyl, 12.5 q of 5% Pd-Cl, and 1250 ml of ethanol. A theoretical amount of hydrogen gas was absorbed at room temperature. The catalyst was removed by filtration and the filtrate was distilled of the solvent, obtaining 212 g of m-aminobiphenyl (yield 99.9%). Another batch of reaction was effected on the same scale except that 254 g (1.28 mol) of m-nitrobiphenyl was used, obtaining 215 g of m-aminobiphenyl (yield 99.7%),
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
1250 mL
Type
solvent
Reaction Step One
Yield
99.9%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH:7]=[CH:8][CH:9]=1)([O-])=O>C(O)C>[NH2:1][C:4]1[CH:5]=[C:6]([C:10]2[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=2)[CH:7]=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
250 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)C1=CC=CC=C1
Name
Quantity
1250 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A theoretical amount of hydrogen gas was absorbed at room temperature
CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
DISTILLATION
Type
DISTILLATION
Details
the filtrate was distilled of the solvent

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C=CC1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 212 g
YIELD: PERCENTYIELD 99.9%
YIELD: CALCULATEDPERCENTYIELD 99.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05792557

Procedure details

A 2-1atmospheric hydrogenation reactor was charged with 250 g (1.26 mol) of m-nitrobiphenyl, 12.5 q of 5% Pd-Cl, and 1250 ml of ethanol. A theoretical amount of hydrogen gas was absorbed at room temperature. The catalyst was removed by filtration and the filtrate was distilled of the solvent, obtaining 212 g of m-aminobiphenyl (yield 99.9%). Another batch of reaction was effected on the same scale except that 254 g (1.28 mol) of m-nitrobiphenyl was used, obtaining 215 g of m-aminobiphenyl (yield 99.7%),
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
1250 mL
Type
solvent
Reaction Step One
Yield
99.9%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH:7]=[CH:8][CH:9]=1)([O-])=O>C(O)C>[NH2:1][C:4]1[CH:5]=[C:6]([C:10]2[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=2)[CH:7]=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
250 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)C1=CC=CC=C1
Name
Quantity
1250 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A theoretical amount of hydrogen gas was absorbed at room temperature
CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
DISTILLATION
Type
DISTILLATION
Details
the filtrate was distilled of the solvent

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C=CC1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 212 g
YIELD: PERCENTYIELD 99.9%
YIELD: CALCULATEDPERCENTYIELD 99.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.